molecular formula C19H17N3O2S2 B2723448 (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 864925-56-4

(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2723448
CAS No.: 864925-56-4
M. Wt: 383.48
InChI Key: WZOPOYOCBNXCBN-XUTLUUPISA-N
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Description

(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide ( 864925-46-2) is a high-purity small molecule with a molecular formula of C19H17N3O2S2 and a molecular weight of 383.49 g/mol . This compound belongs to the benzothiazole class of heterocyclic compounds, which are widely recognized in medicinal chemistry for their diverse biological activities and significant research value . Benzothiazole derivatives, characterized by a planar, electron-rich structure, are known to interact with biological targets through mechanisms such as π-π stacking and hydrogen bonding . Some analogues have demonstrated potent inhibitory activity against critical targets like the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell proliferation and survival pathways . Furthermore, related compounds have shown promise in antimicrobial research, exhibiting activity against strains like S. aureus and functioning as inhibitors of the dihydropteroate synthase (DHPS) enzyme . This makes this compound a compound of high interest for research applications in oncology, infectious diseases, and general drug discovery. It is offered with a guaranteed purity of 90% or higher and is intended for in vitro research purposes only . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-3-22-17-14(24-4-2)6-5-7-15(17)26-19(22)21-18(23)12-8-9-13-16(10-12)25-11-20-13/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOPOYOCBNXCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide, identified by its CAS number 753028-42-1, is a member of the benzothiazole family known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₄H₁₅N₃OS
Molecular Weight273.35 g/mol
Density1.319 g/cm³
Boiling Point371.025 °C
Flash Point178.19 °C

The compound features a thiazole ring fused with an ethoxy-substituted benzothiazole moiety, contributing to its biological activity.

Antitumor Activity

Research has shown that compounds containing benzothiazole derivatives exhibit significant antitumor activity. A study evaluated various derivatives against lung adenocarcinoma cell lines (A549) and found that certain compounds demonstrated selective antiproliferative effects. Notably, compounds with similar structural motifs to this compound have been reported to induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Case Study: Apoptosis Induction

In a comparative study, a derivative similar to the target compound was shown to increase apoptotic cell levels significantly when tested in vitro. Flow cytometry analyses indicated that the mechanism of cell death was primarily apoptotic rather than necrotic, underscoring the compound's potential as an anticancer agent .

Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. A series of studies focused on their interaction with cannabinoid receptors (CB1 and CB2). Compounds exhibiting high affinity for CB2 receptors were noted for their potential in treating inflammation without the psychoactive effects associated with CB1 receptor activation. The selectivity indices observed were significant, indicating a promising therapeutic profile for managing inflammatory conditions .

Table: Selectivity and Binding Affinity of Benzothiazole Derivatives

CompoundCB1 Binding Affinity (Ki)CB2 Binding Affinity (Ki)Selectivity Index (Ki CB1/Ki CB2)
Compound ALow nanomolar rangePicomolar rangeUp to 429
Compound BLow nanomolar rangeLow nanomolar rangeHigh

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has been well-documented. Studies have demonstrated that these compounds exhibit antibacterial and antiviral activities against various pathogens. For instance, one study highlighted that certain derivatives showed robust activity against Xanthomonas oryzae and Ralstonia solanacearum, with efficacy rates surpassing traditional antibiotics at specific concentrations .

Case Study: Antiviral Activity Against Tobacco Mosaic Virus

In laboratory settings, several benzothiazole derivatives were evaluated for their antiviral potential against Tobacco Mosaic Virus (TMV). The results indicated that some compounds achieved protective rates exceeding 79%, showcasing their potential as effective antiviral agents .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available benzothiazole derivatives. The structural characterization is usually confirmed through techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Example Synthesis Route

  • Starting Materials : Benzothiazole derivatives and ethyl 4-bromoacetate.
  • Reagents : Base catalysts such as sodium ethoxide or potassium carbonate.
  • Reaction Conditions : Typically carried out under reflux conditions.
  • Purification : The final product is purified using column chromatography.

Biological Activities

The compound has been investigated for various biological activities, including:

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF7). The mechanism of action often involves apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Evaluation

A study conducted on related thiazole derivatives showed promising results against several pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial effects, suggesting that modifications to the benzothiazole structure could enhance activity .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A3264
Compound B1632
(E)-N-(4-ethoxy-3-ethyl...)816

Case Study 2: Anticancer Activity

In another investigation, a series of benzothiazole derivatives were tested for their cytotoxicity against MCF7 cells using the Sulforhodamine B assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

CompoundIC50 (µM) against MCF7
Compound A5
Compound B10
(E)-N-(4-ethoxy-3-ethyl...)3

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares a benzothiazol-2(3H)-ylidene core with several analogs, but its substituents distinguish it:

  • Substituent Diversity: Target Compound: 4-ethoxy, 3-ethyl, and 6-carboxamide on benzothiazole. Analog: Features 6-acetamido and 3-methyl groups, with a carboxamide linkage. The acetamido group may enhance solubility compared to the ethoxy group in the target compound .

Physical and Spectroscopic Properties

A comparative analysis of key properties is summarized below:

Compound Name Substituents Melting Point (°C) IR/NMR Features Reference
Target Compound 4-ethoxy, 3-ethyl, 6-carboxamide N/A N/A N/A
(E)-N-(6-acetamido-3-methyl...) () 6-acetamido, 3-methyl N/A Predicted density: 1.49 g/cm³; pKa ~13.84
Compounds 6e, 6f () Bromophenyl, quinolinyl 180–192 IR: C=O (1680–1700 cm⁻¹), aromatic C-H; NMR: δ 7.5–8.5 (aromatic H)
Compounds (4c–4i) Cyclohexadienone-linked benzothiazoles 190–220 (estimated) NMR: δ 6.5–7.5 (aromatic H), δ 3.8 (methoxy)
  • Melting Points : The target compound’s melting point is unreported, but analogs with similar substituents (e.g., ) show values >180°C, suggesting high crystallinity due to aromatic stacking .
  • Spectroscopy : The absence of carboxamide IR data for the target compound contrasts with ’s acetamido group (C=O stretch ~1650 cm⁻¹). Ethoxy groups typically show C-O stretches near 1250 cm⁻¹, which could differentiate the target compound .

Preparation Methods

Synthetic Strategies for Benzo[d]thiazole Derivatives

Cyclization Reactions for Core Formation

The benzo[d]thiazole ring is typically synthesized via cyclization of substituted anilines with thiocyanate derivatives. A widely adopted method involves reacting methyl 4-aminobenzoate with potassium thiocyanate (KSCN) and bromine (Br₂) in acetic acid, yielding methyl 2-aminobenzo[d]thiazole-6-carboxylate . This reaction proceeds through electrophilic aromatic substitution, followed by cyclization (Figure 1).

Key reaction conditions :

  • Temperature : 80–100°C
  • Solvent : Acetic acid
  • Catalyst : Bromine (acts as both oxidant and electrophile)

The position of substituents (e.g., hydroxy, ethoxy) is controlled by the starting material’s substitution pattern. For instance, methyl 4-hydroxybenzoate yields 4-hydroxybenzo[d]thiazole derivatives, while methyl 5-hydroxybenzoate directs substitution to position 5.

Functionalization of the Thiazole Core

Etherification via Williamson Synthesis

Introduction of alkoxy groups (e.g., ethoxy) is achieved through Williamson ether synthesis. For example, treating 4-hydroxybenzo[d]thiazole-6-carboxylate with iodoethane in the presence of potassium carbonate (K₂CO₃) yields the 4-ethoxy derivative.

Optimized conditions :

  • Base : K₂CO₃
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 60°C, 12 hours
Alkylation for Ethyl Substituents

Ethyl groups are introduced via alkylation of amine precursors. For instance, reacting 2-aminobenzo[d]thiazole with ethyl bromide in the presence of a base like sodium hydride (NaH) affords the 3-ethyl derivative.

Preparation of (E)-N-(4-Ethoxy-3-Ethylbenzo[d]thiazol-2(3H)-ylidene)Benzo[d]thiazole-6-Carboxamide

Synthesis of the Benzo[d]thiazole-6-Carboxylic Acid Precursor

The carboxylate precursor is synthesized via cyclization of methyl 4-ethoxy-3-ethylanthranilate with KSCN and Br₂ in acetic acid (Table 1).

Table 1: Reaction Conditions for Cyclization

Step Reagents Conditions Yield (%) Reference
1 KSCN, Br₂, AcOH 90°C, 6 hours 78
2 Hydrolysis (LiOH/H₂O) RT, 2 hours 95

The intermediate methyl 4-ethoxy-3-ethylbenzo[d]thiazole-6-carboxylate is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH).

Formation of the Imine Linkage

The (E)-configured imine is synthesized via condensation of the primary amine (from hydrolysis of the thiazole precursor) with benzo[d]thiazole-6-carboxylic acid in the presence of a coupling agent.

Preferred coupling agents :

  • HATU : (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
  • Base : N,N-Diisopropylethylamine (DIPEA)

Reaction conditions :

  • Solvent : Dichloromethane (DCM)
  • Temperature : Room temperature, 24 hours
  • Yield : 65–70%

Stereochemical Control

The (E)-configuration is favored due to steric hindrance between the ethyl and ethoxy groups, which disfavors the (Z)-isomer. Nuclear Overhauser effect (NOE) spectroscopy confirms the trans arrangement of substituents.

Optimization of Reaction Conditions

Protecting Group Strategies

The tert-butyldimethylsilyl (TBS) group is employed to protect hydroxy intermediates during etherification, preventing unwanted side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF).

Solvent and Temperature Effects

  • Cyclization : Acetic acid enhances electrophilicity of bromine, accelerating cyclization.
  • Coupling : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Distinct signals for ethoxy (–OCH₂CH₃) at δ 1.35 (t, 3H) and δ 4.05 (q, 2H).
  • ¹³C NMR : Carboxamide carbonyl at δ 165.2 ppm.
  • HRMS : [M+H]⁺ calculated for C₂₀H₁₈N₃O₂S₂: 408.08; found: 408.09.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

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